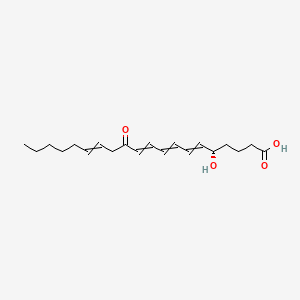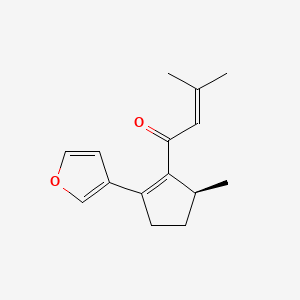![molecular formula C38H52BrNO24 B1198499 [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 92596-17-3](/img/structure/B1198499.png)
[(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate involves multiple steps. The process typically starts with the protection of hydroxyl groups, followed by the introduction of acetamido and acetyloxy groups. The bromination step is crucial for the incorporation of the bromooxan moiety. The final steps involve deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Continuous monitoring and quality control would ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The bromo group can be reduced to form a hydrogenated derivative.
Substitution: The acetamido and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, hydrogenated derivatives, and substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions. Its acetamido groups can mimic natural substrates, providing insights into enzymatic mechanisms.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural complexity allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals. Its functional groups make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The acetamido and acetyloxy groups can form hydrogen bonds with proteins, influencing their activity. The bromo group can participate in halogen bonding, further modulating the compound’s interactions with biological molecules. These interactions can affect various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- [(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3,5-bis[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid .
Uniqueness
The uniqueness of [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate lies in its combination of functional groups and the presence of the bromooxan moiety
Properties
CAS No. |
92596-17-3 |
|---|---|
Molecular Formula |
C38H52BrNO24 |
Molecular Weight |
986.7 g/mol |
IUPAC Name |
[(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H52BrNO24/c1-14(41)40-27-31(63-38-35(59-23(10)50)33(57-21(8)48)30(56-20(7)47)26(62-38)13-53-17(4)44)28(54-18(5)45)25(12-52-16(3)43)61-37(27)64-32-29(55-19(6)46)24(11-51-15(2)42)60-36(39)34(32)58-22(9)49/h24-38H,11-13H2,1-10H3,(H,40,41)/t24-,25+,26+,27+,28+,29+,30-,31?,32+,33-,34-,35+,36+,37-,38-/m0/s1 |
InChI Key |
KYKVIJMXBPRQBV-IKOTYEOCSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H](C1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3OC(=O)C)Br)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
3-O-(2-acetamido-4,6-di-O-acetyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-galactopyranosyl)-beta-glucopyranosyl)-2,4,6-tri-O-acetyl-alpha-galactopyranosyl bromide bromide mucin fragment |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1198435.png)




